molecular formula C9H8Cl2F2N2 B13743887 6,8-Difluoroquinolin-3-amine;dihydrochloride

6,8-Difluoroquinolin-3-amine;dihydrochloride

Cat. No.: B13743887
M. Wt: 253.07 g/mol
InChI Key: INSPDZSFHCXGIL-UHFFFAOYSA-N
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Description

6,8-Difluoroquinolin-3-amine;dihydrochloride is a fluorinated quinoline derivativeThe presence of fluorine atoms in the quinoline ring enhances its biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoroquinolin-3-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of hydrogen atoms in the quinoline ring with fluorine atoms. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of 6,8-Difluoroquinolin-3-amine;dihydrochloride may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 6,8-Difluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Difluoroquinolin-3-amine
  • 5,6-Difluoroquinolin-3-amine
  • 7,8-Difluoroquinolin-3-amine

Uniqueness

6,8-Difluoroquinolin-3-amine;dihydrochloride is unique due to the specific positioning of the fluorine atoms on the quinoline ring. This positioning significantly influences its chemical reactivity and biological activity compared to other fluorinated quinoline derivatives .

Properties

Molecular Formula

C9H8Cl2F2N2

Molecular Weight

253.07 g/mol

IUPAC Name

6,8-difluoroquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C9H6F2N2.2ClH/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;;/h1-4H,12H2;2*1H

InChI Key

INSPDZSFHCXGIL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1F)F)N.Cl.Cl

Origin of Product

United States

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